(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C4H8ClN3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride typically involves the reaction of 3-methyl-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with high purity and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The primary amine group undergoes nucleophilic substitution reactions with alkyl halides, acyl chlorides, and sulfonating agents.

Key Findings :

-

Alkylation occurs preferentially at the primary amine over the thiadiazole ring due to steric and electronic factors.

-

Acylation requires mild conditions to avoid decomposition of the thiadiazole ring.

Condensation Reactions

The amine participates in Schiff base formation and urea/thiourea syntheses.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Schiff Base | Aldehydes/ketones, EtOH, reflux | Imine derivatives | Yields: 55–90% |

| Thiourea | CS₂, KOH, 80°C | Thiourea-linked analogs | Forms stable crystals |

Mechanistic Insight :

-

The electron-deficient thiadiazole ring enhances the electrophilicity of the adjacent imine carbon in Schiff bases.

Oxidation and Reduction

The thiadiazole ring and amine group exhibit redox activity.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | H₂O₂, AcOH, 60°C | Sulfoxide formation at sulfur atom |

| Reduction | NaBH₄, MeOH, RT | Partial reduction of thiadiazole ring (not fully characterized) |

Limitations :

-

Over-oxidation leads to ring degradation, requiring precise stoichiometric control.

Cyclization and Ring-Opening

The thiadiazole ring undergoes controlled transformations under acidic or basic conditions.

| Reaction | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (conc.), 100°C | Ring-opening to thioamide intermediates |

| Base-Mediated Rearrangement | NaOH, H₂O/EtOH, reflux | Isothiazole derivatives (low yield) |

Structural Impact :

-

Ring-opening reactions are sensitive to substituent effects; the 3-methyl group stabilizes the ring against hydrolysis compared to unsubstituted analogs.

Comparative Reactivity

The methyl group at the 3-position modulates reactivity relative to other derivatives:

| Derivative | Reaction Rate (Alkylation) | Thermal Stability |

|---|---|---|

| 3-Methyl | Moderate (k = 0.45 M⁻¹s⁻¹) | High (decomposes >200°C) |

| 5-Bromo | Slow (k = 0.12 M⁻¹s⁻¹) | Moderate |

| Cyclopropyl | Fast (k = 0.78 M⁻¹s⁻¹) | Low |

Trends :

-

Electron-donating groups (e.g., methyl) enhance ring stability but reduce electrophilic substitution rates.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of thiadiazoles, including (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine; hydrochloride, exhibit significant cytotoxic properties against various cancer cell lines. For example, studies have shown that certain thiadiazole derivatives can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .

| Cell Line | IC50 Value (μg/mL) | Compound |

|---|---|---|

| HCT116 | 3.29 | Thiadiazole derivative |

| H460 | 10.0 | Thiadiazole derivative |

| MCF-7 | 0.28 | Thiadiazole derivative |

PDE10A Inhibition

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine; hydrochloride has been studied for its role as a phosphodiesterase 10A inhibitor. Modifications to the compound have resulted in improved potency and solubility, making it a candidate for treating neurological disorders . The structure–activity relationship studies suggest that the presence of thiadiazole enhances the compound's pharmacological profile.

Fungicidal Properties

Thiadiazole derivatives are recognized for their fungicidal properties. (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine; hydrochloride has been tested against various phytopathogenic fungi and demonstrated effectiveness in inhibiting fungal growth . This makes it a potential candidate for developing new agricultural fungicides.

Synthesis of Novel Materials

The compound has been utilized in the synthesis of novel materials with unique electronic properties. Its incorporation into polymer matrices has shown promise in enhancing conductivity and stability, suggesting applications in electronics and sensor technology .

Study on Cytotoxic Properties

In a comprehensive review of cytotoxic properties among thiadiazole derivatives, researchers found that (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine; hydrochloride exhibited significant activity against multiple cancer cell lines. The study highlighted the importance of substituents on the thiadiazole ring in determining biological activity and provided insights into structure–activity relationships .

Agricultural Field Trials

Field trials conducted to assess the fungicidal efficacy of thiadiazole derivatives demonstrated that formulations containing (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine; hydrochloride significantly reduced fungal infections in crops compared to untreated controls .

Mécanisme D'action

The mechanism of action of (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine;hydrochloride

- 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid

- N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetamide

Uniqueness

Compared to similar compounds, (3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, antimicrobial, and antifungal activities, as well as its mechanism of action and potential therapeutic applications.

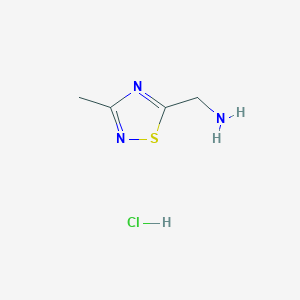

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for conferring various biological activities to its derivatives. The general structure can be represented as follows:

This structure includes a methyl group attached to the thiadiazole ring and an amine group, which plays a crucial role in its biological interactions.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had IC50 values below 50 µM against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 2g | LoVo | 2.44 | Most potent in the series |

| 2d | LoVo | 29.16 | Moderate activity |

| 2a | MCF-7 | 62.16 | Lower efficacy compared to LoVo |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. For example, studies indicated that this compound exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, thiadiazole compounds have demonstrated antifungal activity. A study highlighted the synergistic effect of combining a thiadiazole derivative with amphotericin B against fungal pathogens, which resulted in lower MIC values compared to amphotericin B alone .

Table 3: Antifungal Activity Against Fungal Pathogens

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Thiadiazole + Amphotericin B | Candida albicans | 0.5 |

| Thiadiazole Alone | Candida albicans | 4 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Some studies suggest that thiadiazoles can inhibit specific enzymes involved in cancer cell proliferation.

- DNA Binding : Molecular docking studies indicate that these compounds may bind to DNA or interfere with transcription factors like STAT3, which is crucial for tumor growth .

- Cell Cycle Regulation : The compound influences cell cycle phases leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of multiple thiadiazole derivatives where researchers reported on their anticancer efficacy in vitro. The findings indicated that modifications on the thiadiazole ring could significantly enhance potency against specific cancer types .

Propriétés

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-3-6-4(2-5)8-7-3;/h2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIKJSMSVUVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.